molecular formula C8H6ClF3N2 B8135223 5-(Trifluoromethyl)imidazo[1,2-a]pyridine hydrochloride

5-(Trifluoromethyl)imidazo[1,2-a]pyridine hydrochloride

Cat. No.: B8135223
M. Wt: 222.59 g/mol
InChI Key: WLCHVEOHBFJMQL-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)imidazo[1,2-a]pyridine hydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a trifluoromethyl group at the 5-position of the imidazo[1,2-a]pyridine ring system, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine hydrochloride typically involves the reaction of 2-aminopyridine with an aldehyde and an isocyanide in the presence of a suitable catalyst. The reaction conditions often include the use of a non-nucleophilic solvent such as tert-butanol to increase the yield of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include electrophilic trifluoromethylating agents, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, with some reactions occurring under mild conditions and others requiring more stringent conditions .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, nucleophilic aromatic substitution reactions may yield various substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects . The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Trifluoromethyl)imidazo[1,2-a]pyridine hydrochloride include other imidazo[1,2-a]pyridine derivatives with different substituents at the 5-position, such as:

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds. This group enhances the compound’s stability, lipophilicity, and binding affinity, contributing to its effectiveness in various applications .

Properties

IUPAC Name

5-(trifluoromethyl)imidazo[1,2-a]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2.ClH/c9-8(10,11)6-2-1-3-7-12-4-5-13(6)7;/h1-5H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCHVEOHBFJMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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